1-(3,4-Dichlorophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ethenyl-3,4-dichlorobenzenemethanol is an organic compound with a complex structure that includes both ethenyl and dichlorobenzenemethanol groups
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol typically involves several steps, including the introduction of ethenyl and dichlorobenzenemethanol groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Grignard Reaction: This method involves the reaction of a Grignard reagent with a suitable precursor to introduce the ethenyl group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Alpha-Ethenyl-3,4-dichlorobenzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Wissenschaftliche Forschungsanwendungen
Alpha-Ethenyl-3,4-dichlorobenzenemethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Alpha-Ethenyl-3,4-dichlorobenzenemethanol can be compared with other similar compounds, such as:
Alpha-Ethenyl-3,4-dichlorobenzene: Lacks the methanol group, resulting in different chemical properties and reactivity.
3,4-Dichlorobenzenemethanol: Lacks the ethenyl group, affecting its interactions and applications.
Alpha-Ethenylbenzene: Lacks the dichlorobenzene and methanol groups, leading to distinct chemical behavior.
Eigenschaften
Molekularformel |
C9H8Cl2O |
---|---|
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
InChI-Schlüssel |
IDBJDLSTIJLZJB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.